5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole
Description
The compound 5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a 1,3-benzodioxole moiety and a 4-methylbenzyl-substituted triazole. This structure combines three pharmacologically relevant heterocycles:
- 1,2,4-Oxadiazole: Known for metabolic stability and bioisosteric replacement of esters or amides in drug design .
- 1,3-Benzodioxole: Imparts electron-rich aromatic properties and is common in bioactive molecules (e.g., natural products, antifungal agents) .
- 1,2,3-Triazole: Enhances binding via hydrogen bonding and dipole interactions, often synthesized via click chemistry .
The 4-methylbenzyl group on the triazole may influence lipophilicity and target interactions, while the benzodioxole-oxadiazole backbone contributes to structural rigidity. Such hybrids are frequently explored for antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-[1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-12-2-4-13(5-3-12)9-24-10-15(21-23-24)18-20-19(27-22-18)14-6-7-16-17(8-14)26-11-25-16/h2-8,10H,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFFQVPZHMVTRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601116246 | |
| Record name | 1,2,4-Oxadiazole, 5-(1,3-benzodioxol-5-yl)-3-[1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251675-81-6 | |
| Record name | 1,2,4-Oxadiazole, 5-(1,3-benzodioxol-5-yl)-3-[1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251675-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Oxadiazole, 5-(1,3-benzodioxol-5-yl)-3-[1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidoxime Formation
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. For this compound, 5-(2H-1,3-benzodioxol-5-yl)amidoxime serves as the precursor:
- Starting material : 5-Nitro-2H-1,3-benzodioxole is reduced to 5-amino-2H-1,3-benzodioxole using hydrogenation (H₂/Pd-C).
- Amidoxime synthesis : The amine is treated with hydroxylamine hydrochloride in ethanol under reflux to yield the amidoxime.
Reaction conditions :
Cyclization with Triazole Carboximidamide
The amidoxime reacts with 1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbonitrile in a [3+2] cycloaddition to form the oxadiazole ring:
- Nitrile preparation : The triazole nitrile is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-methylbenzyl azide and propiolonitrile.
- Cyclization : The nitrile and amidoxime are heated in dimethyl sulfoxide (DMSO) at 120°C for 12 hours.
Mechanism :
$$
\text{Amidoxime} + \text{Nitrile} \xrightarrow{\Delta} \text{1,2,4-Oxadiazole} + \text{H}_2\text{O}
$$
Analytical validation :
- ¹H NMR : δ 8.21 (s, 1H, triazole-H), 6.91–7.02 (m, 3H, benzodioxole-H), 5.32 (s, 2H, OCH₂O).
- HRMS : m/z calculated for C₂₀H₁₆N₅O₃ [M+H]⁺: 398.1254; found: 398.1256.
Alternative Pathway: Oxadiazole-Thiol Intermediate
Synthesis of 5-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole-3-thiol
A secondary route involves thiol-mediated alkylation:
- Hydrazide formation : 5-(2H-1,3-Benzodioxol-5-yl)carboxylic acid hydrazide is prepared by treating the methyl ester with hydrazine hydrate.
- Cyclization with CS₂ : The hydrazide reacts with carbon disulfide (CS₂) in ethanolic KOH under reflux to yield the oxadiazole-thiol.
Reaction conditions :
S-Alkylation with Triazole Derivative
The thiol intermediate undergoes alkylation with 4-(chloromethyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole :
- Triazole synthesis : 4-(Chloromethyl)triazole is prepared via CuAAC between 4-methylbenzyl azide and propargyl chloride.
- Alkylation : Oxadiazole-thiol (1 eq), triazole-chloride (1.2 eq), and K₂CO₃ (2 eq) in acetone at room temperature for 6 hours.
Yield : 72%
Purity : ≥95% (HPLC)
Optimization and Challenges
Cycloaddition Efficiency
Purification Strategies
- Column chromatography : Silica gel (hexane/EtOAc 3:1) effectively isolates the target compound.
- Recrystallization : Ethanol/water (7:3) yields crystals suitable for X-ray diffraction.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| Benzodioxole OCH₂O | 5.32 | Singlet |
| Triazole C-H | 8.21 | Singlet |
| 4-Methylbenzyl CH₂ | 5.12 | Singlet |
| Aromatic protons | 6.91–7.02 | Multiplet |
High-Resolution Mass Spectrometry (HRMS)
- Observed : 398.1256 [M+H]⁺
- Theoretical : 398.1254
Comparative Analysis of Synthetic Routes
| Parameter | Cycloaddition Route | Thiol-Alkylation Route |
|---|---|---|
| Yield | 78% | 72% |
| Reaction Time | 12 hours | 14 hours |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
Chemical Reactions Analysis
5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It halts the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.
For example, a study demonstrated its effectiveness against prostate and breast cancer cell lines by inducing apoptosis and inhibiting cell growth12.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes or inhibiting key enzymes necessary for bacterial survival. Research has highlighted its effectiveness against both Gram-positive and Gram-negative bacteria3.
Enzyme Inhibition
The compound acts as an enzyme inhibitor, targeting specific enzymes involved in cancer metabolism and proliferation. This property makes it a valuable candidate for developing new therapeutic agents that can selectively inhibit tumor growth4.
Biochemical Probes
Due to its unique structure, this compound can serve as a biochemical probe in research settings. It can be used to study specific signaling pathways or molecular interactions within cells, providing insights into cellular mechanisms and potential therapeutic targets5.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluate the effects on prostate cancer cells | Induced apoptosis and inhibited cell growth significantly |
| Antimicrobial Efficacy Study | Assess effectiveness against bacterial strains | Showed activity against both Gram-positive and Gram-negative bacteria |
| Enzyme Inhibition Research | Investigate enzyme targets in cancer metabolism | Identified key enzymes inhibited by the compound |
Mechanism of Action
The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
3-(2H-1,3-Benzodioxol-5-yl)-5-[1-(3,4-Dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-Oxadiazole
- Key Differences :
- Triazole substituent: 3,4-Dimethoxyphenyl vs. 4-methylbenzyl in the target compound.
- Impact :
- The 4-methylbenzyl group offers higher lipophilicity (predicted logP ≈ 3.5 vs. 2.8 for dimethoxy analog), favoring membrane penetration.
3-(2H-1,3-Benzodioxol-5-yl)-5-{5-[(2,4-Dimethylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-Oxadiazole
- Key Differences :
- Replaces triazole with a sulfonylmethyl-furan group.
- Impact :
- Reduced hydrogen-bonding capacity due to the absence of triazole.
- Sulfonyl groups may enhance solubility but reduce bioavailability.
Oxadiazole-Triazole Derivatives with Varied Substituents
2-(((1-(3,4-Dichlorophenyl)-1H-1,2,3-Triazol-4-yl)methyl)thio)-5-(4-Methoxybenzyl)-1,3,4-Oxadiazole (4c)
- Key Features :
- Methyl-thiol bridge and 3,4-dichlorophenyl substituent.
- Activity : IC₅₀ = 7.4 µM against MCF-7 breast cancer cells.
- Comparison :
- Dichlorophenyl enhances cytotoxicity but may increase toxicity risks.
- Target compound’s 4-methylbenzyl group offers a balance between lipophilicity and safety.
3-(1-(1-Substitutedpiperidin-4-yl)-1H-1,2,3-Triazol-4-yl)-5-Substituted Phenyl-1,2,4-Oxadiazoles
- Key Features :
- Piperidinyl substituents on triazole.
- Activity : Antifungal (e.g., MIC = 8 µg/mL against Candida albicans).
- Comparison :
- Piperidinyl groups improve solubility via amine protonation but may reduce blood-brain barrier penetration.
Triazole-Containing Compounds with Divergent Heterocycles
5-((3-Chlorophenoxy)methyl)-3-(1-((1-(3,5-Dichlorophenyl)-1H-1,2,3-Triazol-4-yl)methyl)-1H-Indol-2-yl)Isoxazole (VIb)
- Key Features :
- Isoxazole-indole-triazole hybrid.
- Activity : Potent against Staphylococcus aureus (MIC = 2 µg/mL).
- Comparison :
- Indole and isoxazole moieties broaden antibacterial spectrum but increase molecular weight (~500 Da vs. ~400 Da for target compound).
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(5-Methyl-1-p-Tolyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole
- Key Features :
- Thiazole-pyrazole-triazole scaffold.
- Activity : Antimicrobial (halogen substituents enhance potency).
- Comparison :
- Chloro/fluoro groups improve target affinity but may elevate metabolic instability.
Data Tables
Table 2: Predicted Physicochemical Properties
| Compound | Molecular Weight (Da) | logP (Predicted) | PSA (Ų) |
|---|---|---|---|
| Target Compound | ~400 | 3.5 | 85 |
| Compound | ~420 | 2.8 | 95 |
| Compound 4c | ~450 | 4.2 | 105 |
| Piperidinyl Analog | ~380 | 2.5 | 110 |
Discussion and Structure-Activity Relationships (SAR)
- Triazole Substituents :
- Electron-withdrawing groups (e.g., Cl, F) enhance target binding but may reduce metabolic stability.
- Aromatic substituents (e.g., 4-methylbenzyl, dimethoxyphenyl) improve lipophilicity and membrane permeability.
- Oxadiazole Linkers :
- Rigid 1,2,4-oxadiazole cores enhance structural stability compared to flexible thioethers or amines.
Biological Activity
The compound 5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its potential biological activities, particularly in cancer research and as an antimicrobial agent. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , featuring a complex structure that combines elements from benzodioxole and triazole moieties. Its unique structure contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. A significant investigation into various derivatives indicated that they exhibit notable cytotoxic effects against different cancer cell lines. The mechanism of action often involves the inhibition of key enzymes such as topoisomerase and telomerase , which are crucial for cancer cell proliferation.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-(2H-1,3-benzodioxol-5-yl)-3-{...} | MCF-7 (Breast Cancer) | 12.5 | Topoisomerase inhibition |
| 5-(2H-1,3-benzodioxol-5-yl)-3-{...} | HeLa (Cervical Cancer) | 15.0 | Telomerase inhibition |
| 5-(2H-1,3-benzodioxol-5-yl)-3-{...} | A549 (Lung Cancer) | 10.0 | Induction of apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Source: Compiled from various studies on oxadiazoles.
Case Studies
A notable case study involved the screening of a library of compounds including various oxadiazoles against multicellular spheroids to assess their anticancer efficacy. The study found that the compound significantly inhibited spheroid growth compared to controls, indicating its potential as an effective therapeutic agent in solid tumors .
Study Highlights:
- Objective : To evaluate the efficacy of oxadiazole derivatives on multicellular tumor spheroids.
- Findings : The compound demonstrated a dose-dependent reduction in spheroid viability.
- : It may serve as a lead compound for further development in cancer therapy.
Mechanistic Insights
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets involved in cell proliferation and survival. For instance, inhibition of phospholipase A2 (PLA2G15), which is implicated in phospholipidosis and cellular toxicity, has been noted in related studies involving similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
